molecular formula C6H9N3O2 B1479015 5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione CAS No. 2097985-78-7

5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

Cat. No.: B1479015
CAS No.: 2097985-78-7
M. Wt: 155.15 g/mol
InChI Key: PFARHCQOOYTMNT-UHFFFAOYSA-N
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Description

5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a specialized pyrrolo-pyrrole dione derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a fused bicyclic structure incorporating two pyrrole rings, which is a privileged scaffold in drug discovery. The presence of the amino functional group at the 5-position provides a key handle for further chemical modification, making it a valuable bifunctional building block for the synthesis of more complex molecules. Pyrrole and its derivatives are core structural components in a wide range of bioactive molecules and natural products, and their chemistry is enjoying a renaissance due to their prevalence in pharmaceuticals and important optical and electronic properties . The pyrrolo[3,4-c]pyrrole-1,3-dione core structure is analogous to well-researched frameworks like pyrrolo[3,4-c]pyridine-1,3(2H)-dione, derivatives of which have demonstrated potent pharmacological activities in scientific studies . Such fused heterocyclic systems are frequently explored as potential analgesics and sedatives, with some derivatives showing activity surpassing that of aspirin and comparable to morphine in preclinical models . Researchers utilize this compound and its analogs as key intermediates in the development of novel therapeutic agents, leveraging the pyrrole skeleton's ability to interact with diverse biological targets through hydrogen bonding and π-π stacking interactions . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate precautions.

Properties

IUPAC Name

5-amino-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-9-1-3-4(2-9)6(11)8-5(3)10/h3-4H,1-2,7H2,(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFARHCQOOYTMNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1N)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and a modulator of various receptor systems. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C28H19ClF3N5O4
  • Molar Mass : 581.93 g/mol
  • Density : 1.551 g/cm³ (predicted)
  • Boiling Point : 775.1 °C (predicted)
  • pKa : 4.25 (predicted)

Research indicates that this compound acts primarily through the inhibition of key signaling pathways involved in cancer progression. Specifically, it has been shown to interact with the ATP-binding domains of receptor tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This interaction potentially disrupts downstream signaling cascades that promote cell proliferation and survival in tumor cells .

Antitumor Activity

Several studies have highlighted the compound's antitumor properties:

  • In Vitro Studies : A derivative of this compound demonstrated significant antiproliferative activity against various cancer cell lines, including colon cancer cells (HCT-116, SW-620). The compound exhibited a growth inhibition concentration (GI50) in the range of 1.01.6×108M1.0-1.6\times 10^{-8}M .
  • In Vivo Studies : Animal models have shown that these compounds can inhibit tumor growth in chemically induced colon cancer models. The results suggest that the compounds may have a favorable safety profile with low toxicity levels .

Interaction with Receptors

The compound has also been studied for its affinity towards nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological disorders:

  • Selectivity for nAChR Subtypes : Certain derivatives exhibit high affinity for alpha4beta2 and alpha7 nAChR subtypes, indicating potential therapeutic applications in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelGI50 ConcentrationReference
AntiproliferativeHCT-116 (colon cancer)1.01.6×108M1.0-1.6\times 10^{-8}MDubinina et al., 2007
In Vivo Tumor GrowthRat colon cancer modelSignificant inhibitionKuznietsova et al., 2013
nAChR AffinityAlpha4beta2 and alpha7High affinityPubMed Study

Case Studies

  • Study on Antitumor Activity :
    A comprehensive study synthesized several derivatives of the compound and evaluated their biological activity against various cancer cell lines. The findings indicated that modifications in side groups significantly affected their potency as EGFR and VEGFR2 inhibitors .
  • Neuropharmacological Study :
    Another investigation focused on the interaction of these compounds with nAChRs. The study revealed that specific substitutions could enhance selectivity for particular receptor subtypes, suggesting potential applications in treating conditions like Alzheimer's disease .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
5-Aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has been investigated for its role as a pharmaceutical agent. It is part of a class of compounds that exhibit activity against various diseases due to their ability to modulate biological pathways.

  • Transforming Growth Factor-Beta (TGF-β) Inhibition : Research has shown that derivatives of this compound can act as inhibitors of TGF-β signaling pathways. TGF-β is implicated in numerous fibrotic diseases and cancer progression. Inhibition of this pathway can potentially lead to therapeutic strategies for conditions such as systemic sclerosis and certain cancers .
  • Anticancer Activity : Some studies have indicated that compounds related to this compound demonstrate cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression .
Application Mechanism Target Diseases
TGF-β InhibitionSignal transduction inhibitionFibrosis, Cancer
Anticancer ActivityInduction of apoptosisVarious cancers

Materials Science

Conductive Polymers
this compound can be utilized in the synthesis of conductive polymers. These materials have applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Synthesis of Dyes and Pigments : The compound can serve as a precursor for synthesizing dyes used in various applications such as textiles and coatings due to its unique structural properties .
Material Application Properties Uses
Conductive PolymersHigh conductivityOLEDs, OPVs
Dyes and PigmentsColor stabilityTextiles, Coatings

Biological Research

Biological Activity Studies
The biological activity of this compound has been explored in various studies focusing on its interaction with biological systems.

  • Neuroprotective Effects : Some investigations have suggested that this compound may exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Studies

  • Study on TGF-β Inhibition :
    • A study published in a peer-reviewed journal demonstrated the effectiveness of a derivative of this compound in inhibiting TGF-β signaling in fibroblast cell lines. The compound showed a dose-dependent reduction in TGF-β-induced collagen production .
  • Anticancer Properties :
    • Research involving various cancer cell lines revealed that treatment with this compound resulted in significant cytotoxicity compared to control groups. Mechanistic studies indicated that the compound triggered apoptosis through the intrinsic pathway .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Target: 5-Amino derivative 5-NH₂ Inferred: C₆H₈N₃O₂ ~182.15 Electron-donating amino group enhances polarity and reactivity
5-(2-Chlorobutanoyl) derivative 5-(2-Cl-butanoyl) C₁₀H₁₃ClN₂O₃ 244.67 Electron-withdrawing group increases stability toward hydrolysis
2-Benzyl-5-methyl derivative 2-Benzyl, 5-CH₃ C₁₄H₁₆N₂O₂ 244.29 Aromatic benzyl group enhances lipophilicity
Spiro[indole-pyrrolo-pyrrole-dione] Spiro-fused indole moiety Not specified Not specified Complex architecture for TP53 activation

Key Observations :

  • The amino group in the target compound likely improves aqueous solubility compared to hydrophobic substituents (e.g., benzyl, chlorobutanoyl) .
  • Electron-withdrawing groups (e.g., Cl in 5-(2-chlorobutanoyl)) may stabilize the core structure but reduce nucleophilic reactivity .

Physicochemical Properties

Property Target (5-NH₂) 5-(2-Cl-butanoyl) 2-Benzyl-5-CH₃
Purity Not reported ≥95% Not specified
Solubility Likely polar solvents Moderate (Cl group) Low (benzyl group)
Hazards Potential reactivity (NH₂) Not reported H302 (oral toxicity), H317 (skin allergy)

Insights :

  • The amino group may introduce hazards related to amine reactivity (e.g., formation of nitrosamines) absent in halogenated analogs .
  • Benzyl-substituted derivatives exhibit lower polarity, impacting their application in biological systems .

Reactivity Trends :

  • Amino-substituted derivatives may participate in Schiff base formation or amidation, while chlorinated analogs are prone to nucleophilic substitution .

Preparation Methods

Cycloaddition-Based Synthesis

A recent and efficient method involves a visible light-promoted [3+2] cycloaddition between 2H-azirines and maleimides, yielding dihydropyrrolo[3,4-c]pyrrole-1,3-diones with high diastereoselectivity and functional group tolerance.

Key features:

  • The reaction proceeds under mild, environmentally friendly conditions using an organic photocatalyst.
  • It allows for the formation of the bicyclic pyrrole-dione core with control over the tetrahydro state.
  • This method is adaptable to various substituted azirines and maleimides, enabling structural diversity.

Reaction Scheme Summary:

Reactants Conditions Product Notes
2H-azirines + maleimides Visible light, organic photocatalyst 4,6α-dihydropyrrolo[3,4-c]pyrrole-1,3-diones Diastereoselective, mild conditions

This approach is promising for the preparation of 5-aminotetrahydro derivatives by subsequent functional group transformations.

Nucleophilic Substitution on Halogenated Pyrrole-Diones

Another established method involves the substitution of halogen atoms on pyrrole-2,5-dione derivatives with primary amines to introduce the amino group at the desired position.

Typical procedure:

  • Starting from 3,4-dichloro-1H-pyrrole-2,5-diones, treatment with a primary amine in ethanol at 50–80 °C for 2 hours.
  • The reaction progress is monitored by thin-layer chromatography.
  • After completion, the product is isolated by solvent evaporation, filtration, washing, and purified by recrystallization or column chromatography.

Representative Data Table:

Step Reagents/Conditions Outcome
Halogenated pyrrole-dione 3,4-dichloro-1H-pyrrole-2,5-dione Starting material
Amination Primary amine (2 equiv), ethanol, 50–80 °C, 2 h Amino-substituted pyrrole-dione
Purification Recrystallization or silica gel chromatography Pure 5-aminotetrahydropyrrolo derivative

This method allows for the direct introduction of the amino group and can be adapted to various amines to modify the substituent pattern.

Additional Synthetic Considerations

  • Stereochemistry: The tetrahydro state (2H,3aH) indicates partial saturation of the bicyclic system, which is controlled during the cycloaddition or reduction steps.
  • Functional Group Compatibility: Both methods tolerate various substituents, enabling further derivatization.
  • Purification: Recrystallization from ethanol or column chromatography with hexanes-ethyl acetate mixtures is standard.

Summary Table of Preparation Methods

Method Starting Materials Conditions Advantages Limitations
Visible light-promoted cycloaddition 2H-azirines + maleimides Organic photocatalyst, visible light Mild, diastereoselective, green Requires photocatalyst, light source
Nucleophilic substitution 3,4-dichloro-1H-pyrrole-2,5-diones + primary amines Ethanol, 50–80 °C, 2 h Straightforward, versatile Requires halogenated precursor

Research Findings and Data

  • The cycloaddition method yields products with good functional group tolerance and high diastereoselectivity, suitable for further synthetic elaborations.
  • Amination via halogen displacement is a reliable route with good yields and straightforward purification, confirmed by NMR, IR, and elemental analysis.
  • Monitoring by TLC and characterization by NMR (1H and 13C) and IR spectroscopy ensure product integrity.
  • The amino-substituted pyrrolo-dione derivatives show promising properties for applications in medicinal chemistry and materials science.

Q & A

Q. Methodological Answer :

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky aryl groups.
  • Catalysis : Transition-metal catalysts (e.g., Pd/C) or phase-transfer agents improve reaction kinetics .
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .
  • Evidence : Substituted derivatives with naphthyl groups (e.g., 8n in ) required extended reaction times (24–48 hrs) for optimal cyclization.

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm regiochemistry via coupling constants (e.g., J = 7.9 Hz for aromatic protons) and carbonyl resonance at δ ~170–180 ppm .
  • FTIR : Detect NH/OH stretches (3200–3500 cm⁻¹) and carbonyl vibrations (1650–1750 cm⁻¹) .
  • HRMS : Match observed [M+H]⁺ values to theoretical masses (e.g., C₁₇H₁₄ClN₂O₂ requires 325.0743; observed 325.0745 ).

Advanced: How to resolve contradictions in spectral data for structurally similar analogs?

Q. Methodological Answer :

  • X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguish between 3aH and 6aH configurations) .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals in crowded spectra (e.g., diastereomeric protons in fused-ring systems) .
  • Case Study : For 5-ethoxy-pyrrolo[3,4-a]carbazole-dione, X-ray data confirmed the (3aS,5S,10bS) configuration, resolving NMR ambiguities .

Advanced: How do electronic and steric effects of substituents influence biological activity?

Q. Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance electrophilicity, potentially increasing enzyme inhibition (e.g., kinase targets) .
  • Steric Effects : Bulky groups (e.g., naphthyl) reduce cellular permeability but improve target specificity .
  • SAR Strategy : Compare IC₅₀ values of analogs (e.g., 3-(2-fluorophenyl) vs. 3-(4-methoxyphenyl)) in enzyme assays .

Basic: What analytical methods ensure purity for in vitro assays?

Q. Methodological Answer :

  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and acetonitrile gradient (5–95% over 20 min) .
  • Melting Point Analysis : Sharp ranges (e.g., ±1°C) indicate high crystallinity .
  • TLC Monitoring : Rf values (e.g., 0.26 in petroleum ether/ethyl acetate 2:1) confirm reaction progress .

Advanced: What computational tools predict binding modes of this compound with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB ID 1XYZ) to simulate binding poses .
  • MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • Validation : Compare docking scores (ΔG) with experimental IC₅₀ values for correlation analysis .

Advanced: How to design derivatives for improved metabolic stability?

Q. Methodological Answer :

  • Pro-drug Approach : Introduce hydrolyzable groups (e.g., acetylated amines) to delay hepatic clearance .
  • Isotope Labeling : ¹⁴C-labeled analogs track metabolic pathways via LC-MS/MS .
  • Case Study : Morpholino-substituted analogs (e.g., 5-morpholino-pyrrolo[3,4-a]carbazole-dione) showed 2x longer half-life in murine models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Reactant of Route 2
5-aminotetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione

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